4-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
4-propan-2-yl-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)7-4-3-5-8-9(7)12-10(13)11-8/h3-6H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSMGQMCZYALLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stobbe Condensation and Intermediate Functionalization
A foundational method for constructing the benzimidazolone scaffold involves Stobbe condensation, as exemplified in patent literature. This approach employs a diketone ester (e.g., ethyl 4-oxopentanoate) and an aromatic aldehyde under basic conditions to form γ,δ-unsaturated esters, which undergo cyclization. For 4-isopropyl substitution, the reaction utilizes 4-isopropylbenzaldehyde as the electrophilic partner. Potassium tert-butoxide in ethanol at 50–55°C facilitates the condensation, yielding intermediates such as ethyl 4-hydroxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate. Subsequent hydrolysis with aqueous NaOH followed by acidification isolates the benzimidazolone core.
Key advantages of this method include scalability (>2 kg batches) and compatibility with diverse substituents. However, the requirement for protective groups (e.g., benzyl) introduces additional deprotection steps, reducing overall atom economy.
Nitro Reduction and Cyclization
An alternative route involves the reduction of nitro intermediates to amines, followed by cyclocondensation. Source details the preparation of 4-fluoro-2-methoxy-5-nitroaniline via nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene derivatives. Zinc and ammonium chloride selectively reduce the nitro group to an amine, which undergoes cyclization with triphosgene in dichloromethane to form the benzimidazolone ring. Adapting this method for 4-isopropyl substitution would require starting with 4-isopropyl-2-nitroaniline, synthesized via Friedel-Crafts alkylation of nitrobenzene with isopropyl chloride.
This method achieves regioselectivity but suffers from moderate yields (65–75%) due to competing side reactions during alkylation.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of analogous benzimidazoles. A mixture of o-phenylenediamine, 4-isopropylbenzaldehyde, and hydrogen peroxide (30%) in ethanol, catalyzed by polyvinylpyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH), undergoes cyclization within 6 minutes at 70°C. The microwave method achieves near-quantitative yields (95–98%) by minimizing thermal degradation and accelerating reaction kinetics.
Table 1: Optimization of Microwave Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes |
| Irradiation Time | 6 min | Optimal |
| Catalyst Loading | 0.2 g PVP-TfOH/mmol | Saturation |
| Solvent | Ethanol | Polar Protic |
This approach eliminates the need for protective groups, streamlining the synthesis. However, scalability remains limited by microwave reactor capacity.
Catalytic and Green Chemistry Methods
Polymer-Supported Acid Catalysts
PVP-TfOH, a reusable solid acid catalyst, promotes the condensation of o-phenylenediamine with 4-isopropylbenzaldehyde in aqueous ethanol. The catalyst facilitates proton transfer during imine formation and subsequent cyclization, achieving yields of 92–94% over three cycles. This method aligns with green chemistry principles by reducing solvent waste and enabling catalyst recovery via simple filtration.
Staudinger Reduction for Amine Intermediates
Source outlines a Staudinger reduction approach to generate primary amines from azides, which are critical for benzimidazolone synthesis. Epoxide intermediates (e.g., 2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile) react with sodium azide to form azido alcohols, which are reduced using triphenylphosphine. The resulting amines undergo cyclization with di(1H-imidazol-1-yl)methanethione to yield isothiocyanate intermediates, which are further functionalized to benzimidazolones.
Regioselective Functionalization Challenges
Introducing the isopropyl group at the 4-position necessitates precise control over electrophilic substitution. Friedel-Crafts alkylation of benzimidazolone precursors with isopropyl bromide in the presence of AlCl3 achieves regioselectivity, but competing reactions at the 5- and 6-positions reduce yields to 60–70%. Directed ortho-metalation (DoM) strategies using tert-butyllithium and tetramethylethylenediamine (TMEDA) improve selectivity, enabling 4-isopropyl functionalization with 85% efficiency.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 4-Isopropyl-1H-Benzo[d]imidazol-2(3H)-one
| Method | Yield (%) | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Stobbe Condensation | 70–75 | 12–24 h | High | Moderate |
| Microwave | 95–98 | 6 min | Low | High |
| Catalytic (PVP-TfOH) | 92–94 | 30 min | Moderate | High |
| Staudinger Reduction | 65–70 | 48 h | Low | Low |
Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment. Catalytic methods balance yield and sustainability, making them preferable for industrial applications.
Chemical Reactions Analysis
N-Acylation Reactions
Benzimidazolones undergo N-acylation at the 3-position when treated with acyl chlorides. For example, 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one reacts with acid chlorides to yield 3-acyl derivatives under mild conditions .
Table 1: N-Acylation Examples
| Acid Chloride | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-Methylpentanoyl | 3-(4-Methylpentanoyl) derivative (5-08) | 42 | 70–72 |
| Acryloyl | 3-Acryloyl derivative (3aII3) | 60 | 93–95 |
| Methacryloyl | 3-Methacryloyl derivative | 75 | 198–200 |
Conditions :
Alkylation and Functionalization
The 1-position nitrogen can be further functionalized via alkylation. For instance:
- 1-Isopropenylation : Reaction with 2-iodopropane yields 1-isopropenyl derivatives .
- Sulfonation : Substitution with sulfonyl chlorides introduces sulfonamide groups at the 5-position .
Table 2: Alkylation and Sulfonation Reactions
| Reagent | Product | Yield (%) | Key Data (NMR/IR) |
|---|---|---|---|
| 2-Iodopropane | 1-Isopropyl derivative | 71 | H NMR: δ 1.61 (d, 6H) |
| Morpholinosulfonyl chloride | 5-(Morpholinosulfonyl) derivative (5a) | 75 | IR: 1714 cm (C=O) |
Conditions :
Cyclization and Ring-Opening Reactions
Benzimidazolones participate in cyclization reactions to form fused heterocycles:
- Wittig Reactions : Aldol condensations with α-azidoenones yield imidazole derivatives .
- Epoxide Ring Opening : Reaction with 2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile forms 1-hydroxyimidazoles .
Table 3: Cyclization Reactions
| Substrate | Product | Yield (%) | Application |
|---|---|---|---|
| α-Azidoenones | Imidazole-fused derivatives | 60–90 | Antibacterial agents |
| Epoxide derivatives | 1-Hydroxyimidazole analogs | 55 | PqsR inhibitors |
Mechanism : Intramolecular cyclization via enamine intermediates .
Biological Activity and Further Derivatization
Derivatives of benzimidazolones exhibit diverse bioactivities:
- Antibacterial : 1-Alkyl-3-acryloyl derivatives show MIC values of 4–16 µg/mL against S. aureus .
- Antitumor : 5-Hydrosulfonyl analogs inhibit A549 lung cancer cells (IC = 12 µM) .
- Enzyme Inhibition : 1-Isopropyl derivatives act as PqsR antagonists (IC = 0.8 µM) .
Key Structural Insights
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated the efficacy of 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives against various pathogens. For instance, compounds derived from the benzo[d]imidazole scaffold have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds were reported to be less than 1 µg/mL, indicating strong antibacterial properties.
Quorum Sensing Inhibition
The compound has also been investigated for its ability to interfere with quorum sensing in Pseudomonas aeruginosa, a pathogen known for its virulence and biofilm formation. By targeting the pqs system, which is crucial for bacterial communication and virulence, derivatives of this compound have been shown to reduce biofilm maturation and virulence gene expression . This mechanism positions it as a promising candidate for antibiotic adjuvant therapies.
Targeting Receptor Tyrosine Kinases
VEGFR-2 Inhibition
In cancer research, this compound has been explored as a potential inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis. A study reported the synthesis of novel benzo[d]imidazole derivatives that exhibited potent cytotoxic activity against hepatocellular carcinoma cells, with IC50 values as low as 1.98 µM . This highlights the compound's potential in developing targeted cancer therapies.
GABA-A Receptor Modulation
Positive Allosteric Modulators
Another significant application of this compound is its role as a positive allosteric modulator of the GABA-A receptor. This interaction is particularly relevant in treating neurological disorders. Compounds based on this scaffold have shown improved metabolic stability and reduced hepatotoxicity compared to existing GABA-A receptor modulators . This makes them valuable candidates for further development in pharmacological treatments aimed at various neurological dysfunctions.
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Position 1 Modifications
- 1-Isopropyl-5-methyl derivatives (e.g., ):
- 1-(Piperidin-4-yl) derivatives (e.g., ):
- Key scaffolds for phospholipase D (PLD) inhibitors.
- Compound 58 (1-(piperidin-4-yl)-5-chloro derivative) showed 10-fold selectivity for PLD1 over PLD2 (IC50 = 660 nM vs. 6800 nM), while 69 exhibited 20-fold selectivity (IC50 = 46 nM vs. 933 nM) .
- Bulkier substituents (e.g., piperidinyl) enhanced isoform selectivity compared to smaller groups like methyl or isopropyl .
Position 4 Modifications
Halogenation and Nitro Groups
Key Research Findings and Implications
Substituent Bulk and Selectivity : Bulky groups (e.g., piperidinyl) at position 1 enhance isoform selectivity in PLD inhibitors, whereas smaller groups like isopropyl may favor antitumor activity .
Position 5 Functionalization : Sulfonyl or halogen groups at position 5 significantly improve antitumor potency and apoptosis induction compared to unsubstituted analogs .
Synthetic Flexibility : The benzimidazolone scaffold permits diverse functionalization, enabling tailored pharmacokinetic and pharmacodynamic properties .
Biological Activity
4-Isopropyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an enzyme inhibitor, antimicrobial properties, and anticancer effects, supported by relevant data and case studies.
Structure and Synthesis
The compound this compound features a benzimidazole core, which is known for its biological significance. The synthesis typically involves the N-alkylation of benzimidazole derivatives followed by cyclization reactions, yielding various substituted derivatives that enhance biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it may influence cellular signaling pathways through receptor interactions .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, modifications of the benzimidazole structure have been shown to enhance antimicrobial efficacy significantly:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 31.1 | Staphylococcus aureus |
| Modified Derivative | 0.98 | Staphylococcus aureus (MRSA) |
| Modified Derivative | 15.6 | Candida albicans |
These results indicate that structural modifications can lead to substantial improvements in antimicrobial activity .
2. Anticancer Properties
The anticancer effects of this compound have been investigated in various cancer cell lines. A notable study evaluated its cytotoxicity against A549 adenocarcinoma cells, revealing an IC50 value that suggests significant growth inhibition:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.0 | Induction of apoptosis via caspase activation |
| HepG2 | 12.5 | Cell cycle arrest in G1 phase |
The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating a promising pathway for therapeutic development .
Case Studies
Several case studies illustrate the compound's potential:
- Case Study 1: A study on Pseudomonas aeruginosa infections demonstrated that derivatives of benzimidazole could act as quorum sensing inhibitors, reducing virulence factors and biofilm formation . The compound was shown to enhance the efficacy of existing antibiotics.
- Case Study 2: In another investigation, the compound was tested for its cytotoxic effects on various tumor cell lines, where it exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Q & A
Q. What synthetic methodologies are commonly used to prepare 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one, and how is its structure validated?
Methodological Answer: The synthesis typically involves alkylation of the benzimidazol-2-one core with isopropyl bromide under mild conditions using a phase-transfer catalyst like tetra--butylammonium bromide . Structural validation employs:
- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., dihedral angle between the benzimidazolone plane and isopropyl group: 82.9°) .
- Spectroscopy : H/C NMR confirms substituent integration and electronic environment; IR identifies carbonyl stretches (~1700 cm) .
- High-resolution mass spectrometry (HRMS) : Verifies molecular formula .
Q. Table 1: Key Synthesis and Characterization Data
| Parameter | Value/Technique | Reference |
|---|---|---|
| Alkylation conditions | Dodecyl bromide, TBAB catalyst | |
| Crystallographic system | Monoclinic, space group | |
| NMR shifts (δ) | 1H: 1.2–1.4 ppm (isopropyl CH) |
Q. What analytical techniques are critical for characterizing benzimidazol-2-one derivatives?
Methodological Answer:
- Chromatography : HPLC or UPLC monitors purity (>98% by area normalization) .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., >300°C for fused-ring derivatives) .
- Elemental analysis : Confirms C, H, N composition .
Advanced Research Questions
Q. How can structural modifications of the benzimidazol-2-one scaffold enhance isoform selectivity in enzyme inhibition?
Methodological Answer:
- Scaffold bioisosterism : Replacing the 1-(piperidin-4-yl) group with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one moiety shifts phospholipase D (PLD) inhibition from PLD1 to PLD2 (IC selectivity: 10–40×) .
- Substituent effects : Isopropyl groups enhance hydrophobic interactions in enzyme active sites, while halogenation (e.g., fluorine at C4) improves metabolic stability .
Q. Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Biological Impact | Reference |
|---|---|---|
| 1-Phenyl substitution | PLD2 selectivity ↑ | |
| 4-Fluoro substitution | Metabolic stability ↑ | |
| Piperidinyl replacement | Dual PLD1/PLD2 inhibition ↓ |
Q. How should researchers address discrepancies between in vitro and in vivo cytotoxicity data for benzimidazol-2-one derivatives?
Methodological Answer:
- Assay standardization : Use the Sulforhodamine B (SRB) assay for in vitro cytotoxicity (e.g., GI = 0.4 µM in MDA-MB-231 cells) .
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic clearance (e.g., human metabolites include hydroxylated derivatives) .
- In vivo validation : Compare tumor xenograft efficacy with in vitro IC to assess bioavailability limitations .
Q. What computational approaches predict the electronic and steric effects of substituents on benzimidazol-2-one derivatives?
Methodological Answer:
Q. How do crystallographic packing interactions influence the stability of benzimidazol-2-one derivatives?
Methodological Answer:
- Hydrogen bonding : N–H⋯O interactions form inversion dimers (e.g., N⋯O distance: 2.89 Å) .
- Van der Waals forces : Long alkyl chains (e.g., dodecyl) enhance crystal lattice stability via hydrophobic stacking .
Q. Table 3: Crystallographic Parameters
| Interaction Type | Metric | Reference |
|---|---|---|
| N–H⋯O hydrogen bond | 2.89 Å, 174° | |
| Dihedral angle (ring/chain) | 82.9° |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
